Chasmaconitine
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Overview
Description
Chasmaconitine is a diterpenoid alkaloid found in the roots of certain Aconitum species, such as Aconitum chasmanthum. It is known for its complex chemical structure and significant pharmacological properties. This compound has been studied for its potential medicinal applications, particularly in traditional medicine systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chasmaconitine can be isolated from the roots of Aconitum species through extraction and purification processes. The isolation involves the use of solvents such as methanol and subsequent purification using chromatographic techniques. The synthetic routes for this compound involve the esterification of bikhaconine with acetic and benzoic acids .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. The focus remains on optimizing extraction and purification techniques to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Chasmaconitine undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed to produce benzoic acid, acetic acid, and an amorphous alkamine.
Esterification: The compound can be esterified with acetic and benzoic acids to form its ester derivatives.
Common Reagents and Conditions
Hydrolysis: Alkali conditions are commonly used for the hydrolysis of this compound.
Esterification: Acetic acid and benzoic acid are used as reagents for esterification reactions.
Major Products Formed
Hydrolysis: Benzoic acid, acetic acid, and an amorphous alkamine.
Esterification: Ester derivatives of this compound.
Scientific Research Applications
Mechanism of Action
Chasmaconitine exerts its effects through several mechanisms:
Analgesic Action: It interacts with the central nervous system to produce analgesic effects.
Anti-inflammatory Action: The compound’s anti-inflammatory properties are believed to involve the inhibition of specific pathways in the central nervous system.
Molecular Targets: This compound targets voltage-dependent sodium channels and blocks the delayed rectifier potassium current.
Comparison with Similar Compounds
Chasmaconitine is compared with other diterpenoid alkaloids found in Aconitum species:
Indaconitine: Similar in structure but differs in its esterification pattern.
Chasmanthinine: Another alkaloid from Aconitum chasmanthum, differing in its esterification with acetic and trans-cinnamic acids.
Deoxyaconitine: A known diterpenoid alkaloid with similar pharmacological properties.
This compound’s uniqueness lies in its specific esterification with acetic and benzoic acids, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C34H47NO9 |
---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6S,8R,13S,17R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO9/c1-7-35-17-31(18-39-3)14-13-22(40-4)34-21-15-32(38)23(41-5)16-33(44-19(2)36,25(28(34)35)26(42-6)27(31)34)24(21)29(32)43-30(37)20-11-9-8-10-12-20/h8-12,21-29,38H,7,13-18H2,1-6H3/t21-,22?,23+,24-,25?,26?,27-,28?,29-,31+,32+,33-,34?/m1/s1 |
InChI Key |
SENAVQJHBYGFIW-PXVKFMPLSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CCC(C34[C@@H]2C(C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)COC |
Origin of Product |
United States |
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